4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C13H14FN3OS. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: This step involves the alkylation of the triazole ring with an allyl halide.
Attachment of the fluorophenoxyethyl group: This is usually done through a nucleophilic substitution reaction where the triazole derivative reacts with a fluorophenoxyethyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives, such as thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorophenoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogens and cancer cells.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes like cytochrome P450, disrupting the synthesis of essential biomolecules in pathogens or cancer cells. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Comparison with Similar Compounds
4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal agent with a similar structure but different substituents.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Properties
IUPAC Name |
3-[1-(4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS/c1-3-8-17-12(15-16-13(17)19)9(2)18-11-6-4-10(14)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDTQRLTAZGFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395826 |
Source
|
Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725217-88-9 |
Source
|
Record name | 4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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